molecular formula C15H14N2O2S B11991901 N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11991901
M. Wt: 286.4 g/mol
InChI Key: VCJLADLRILROEC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that may contribute to its biological activities. The acetyl group on the phenyl ring and the sulfanyl group connected to the pyridine ring are noteworthy for their potential interactions with biological targets.

The mechanism of action for this compound can be hypothesized based on its structural analogs. Compounds with similar structures often interact with various enzymes and receptors, modulating their activity. The sulfanyl group may enhance binding affinity to specific targets, while the acetylphenyl moiety might influence pharmacokinetic properties, such as solubility and permeability.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibitory potential of these compounds has been evaluated through COX inhibitor screening assays, revealing promising results:

CompoundIC50 (μmol)Reference CompoundIC50 (μmol)
This compoundTBDCelecoxib0.04 ± 0.01

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that derivatives with electron-donating groups exhibited lower Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli:

CompoundMIC (µg/mL)Target Organism
This compoundTBDE. coli
Reference Drug16S. aureus

This suggests that structural modifications can significantly influence antimicrobial efficacy.

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model, compounds similar to this compound demonstrated significant anti-inflammatory effects comparable to indomethacin, with ED50 values indicating strong efficacy.
    • ED50 Values :
      • Compound A: 9.17 μM
      • Compound B: 8.23 μM
      • This compound: TBD
  • Mechanistic Insights : Studies employing molecular docking have revealed potential interactions between the compound and COX enzymes, suggesting a competitive inhibition mechanism where the compound mimics arachidonic acid binding.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H14N2O2S/c1-11(18)12-5-7-13(8-6-12)17-14(19)10-20-15-4-2-3-9-16-15/h2-9H,10H2,1H3,(H,17,19)

InChI Key

VCJLADLRILROEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.